
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features a variety of functional groups, including a trimethylsilyl group, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable amino acid derivative, which is then protected with a Boc group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the trimethylsilyl group is typically added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate can undergo a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The Boc-protected amino group can be reduced to a free amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc-protected amino group yields a free amine.
Aplicaciones Científicas De Investigación
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and peptides.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-amino butanoate: Similar structure but lacks the Boc protection.
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a different carbon chain length.
Uniqueness
The presence of the Boc-protected amino group in (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate makes it particularly useful in peptide synthesis, as the Boc group can be selectively removed under mild acidic conditions. Additionally, the trimethylsilyl group provides a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C22H37NO6Si |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-trimethylsilylethoxymethyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H37NO6Si/c1-17(27-15-18-11-9-8-10-12-18)19(23-21(25)29-22(2,3)4)20(24)28-16-26-13-14-30(5,6)7/h8-12,17,19H,13-16H2,1-7H3,(H,23,25)/t17-,19+/m1/s1 |
Clave InChI |
OGPMZFUFGMFFLW-MJGOQNOKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
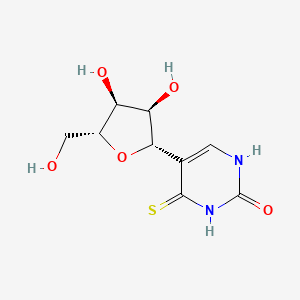
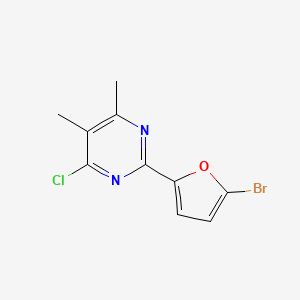
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
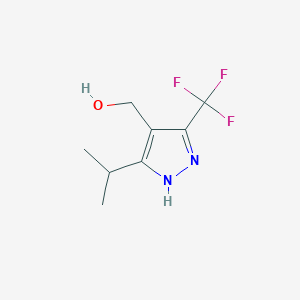
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
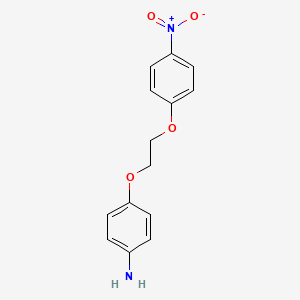

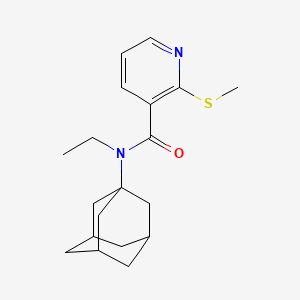

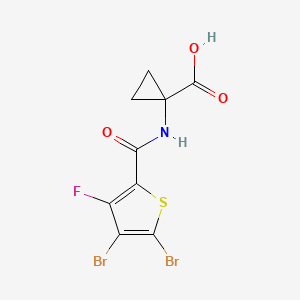
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
